2,6-Diazaspiro[3.4]octan-8-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H10N2O |
|---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
2,7-diazaspiro[3.4]octan-5-one |
InChI |
InChI=1S/C6H10N2O/c9-5-1-7-2-6(5)3-8-4-6/h7-8H,1-4H2 |
InChI Key |
URVQMAGWLDCUFS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2(CN1)CNC2 |
Origin of Product |
United States |
Chemical Reactivity and Functionalization of the 2,6 Diazaspiro 3.4 Octan 8 One Core
Derivatization at Nitrogen Centers
The two nitrogen atoms within the 2,6-diazaspiro[3.4]octane framework offer primary sites for derivatization, allowing for the introduction of a wide array of substituents. The differential reactivity of the azetidine (B1206935) and pyrrolidine (B122466) nitrogens can be exploited through the use of orthogonal protecting groups, enabling selective functionalization.
Commonly, one nitrogen is protected, for instance with a tert-butoxycarbonyl (Boc) group, while the other is available for reaction. For example, the secondary amine of a Boc-protected 2,6-diazaspiro[3.4]octane can be functionalized through various means. Acylation is a frequent strategy, where the nitrogen is reacted with carboxylic acids or their activated derivatives to form amides. A notable example is the coupling with 5-nitro-2-furoic acid to introduce a nitrofuran moiety, a group recognized for its antitubercular properties. nih.gov
Furthermore, sulfonylation of the nitrogen centers is another avenue for derivatization. Reaction with sulfonyl chlorides, such as methanesulfonyl chloride (MsCl), in the presence of a base like triethylamine (B128534) (Et3N), leads to the corresponding sulfonamides. nih.gov These modifications can significantly alter the electronic and steric properties of the molecule, influencing its biological activity.
Table 1: Examples of Derivatization at Nitrogen Centers
| Starting Material | Reagent(s) | Product |
| 2-(tert-Butoxycarbonyl)-2,6-diazaspiro[3.4]octane | 5-nitro-2-furoic acid, CDI, DMF | 2-(tert-Butoxycarbonyl)-6-(5-nitro-2-furoyl)-2,6-diazaspiro[3.4]octane |
| 2-(tert-Butoxycarbonyl)-2,6-diazaspiro[3.4]octane | MsCl, Et3N, CH2Cl2 | 2-(tert-Butoxycarbonyl)-6-(methylsulfonyl)-2,6-diazaspiro[3.4]octane |
Modifications at Exocyclic and Endocyclic Carbon Positions
Functionalization of the carbon backbone of the 2,6-diazaspiro[3.4]octan-8-one core, both at the endocyclic positions and at exocyclic sites, provides another layer of structural diversification. The carbonyl group at the C8 position is a key reactive handle for such modifications.
Standard carbonyl chemistry can be applied to the C8-ketone. For instance, it can undergo nucleophilic addition reactions. The synthesis of derivatives such as tert-butyl 8-(fluoromethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate suggests that the ketone can be transformed into other functional groups, in this case, a fluoromethyl group, likely through a multi-step process involving reduction and subsequent fluorination.
The carbon atoms alpha to the carbonyl group and the nitrogen atoms also present opportunities for functionalization, although these are often more challenging and may require specific activation. The inherent strain of the four-membered azetidine ring can also influence the reactivity of adjacent bonds.
Manipulation of Ester Groups via Amidation
In many synthetic routes towards functionalized 2,6-diazaspiro[3.4]octanes, an ester group is incorporated, often at the C8 position, which serves as a precursor to the ketone or can be further modified. A common and versatile transformation of such an ester is its conversion to an amide.
This amidation is typically achieved by reacting the ester with a primary or secondary amine. This reaction can be facilitated by first hydrolyzing the ester to the corresponding carboxylic acid, followed by coupling with an amine using standard peptide coupling reagents. Alternatively, direct aminolysis of the ester can be performed, sometimes under harsher conditions. This approach allows for the introduction of a diverse range of substituents through the choice of the amine, leading to the formation of carboxamides with varying steric and electronic properties. nih.gov For example, reacting a C8-carboxylic acid derivative with amines like cyclopropylmethylamine or isobutylamine (B53898) yields the respective N-substituted carboxamides. nih.gov
Table 2: Amidation of a 2,6-Diazaspiro[3.4]octane-8-carboxylic Acid Derivative
| Carboxylic Acid Derivative | Amine | Product |
| 2-(tert-Butoxycarbonyl)-6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylic acid | Cyclopropylmethylamine | 2-tert-Butoxycarbonyl-6-benzyl-N-(cyclopropylmethyl)-2,6-diazaspiro[3.4]octane-8-carboxamide |
| 2-(tert-Butoxycarbonyl)-6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylic acid | Isobutylamine | 2-tert-Butoxycarbonyl-6-benzyl-8-(isobutylcarbamoyl)-2,6-diazaspiro[3.4]octane |
Introduction and Variation of Azole Moieties
Azole heterocycles are prevalent in pharmacologically active compounds, and their incorporation into the 2,6-diazaspiro[3.4]octane scaffold can lead to potent derivatives. Various strategies can be employed to introduce and vary azole moieties.
One approach involves the transformation of an ester group into a heterocyclic ring. For example, an ester can be converted to a hydrazide by treatment with hydrazine. This hydrazide can then serve as a key intermediate for the construction of triazoles. Reaction of the hydrazide with an isothiocyanate, followed by cyclization, can yield a triazole ring. nih.gov
Another strategy is to build the azole ring from a carboxylic acid precursor. For instance, a carboxylic acid can be reacted with an amidoxime, and the resulting intermediate can undergo cyclodehydration to form a 1,2,4-oxadiazole. nih.gov The substituents on the azole ring can be varied by choosing different starting materials, allowing for fine-tuning of the molecule's properties.
Table 3: Synthesis of Azole-Containing 2,6-Diazaspiro[3.4]octane Derivatives
| Precursor | Key Reagents | Azole Formed |
| Ester | 1. N2H4; 2. MeNCS; 3. EDCI | 4-Methyl-1,2,4-triazole |
| Carboxylic Acid | 1. Acetamidoxime, coupling agent; 2. TBAF | 1,2,4-Oxadiazole |
Strategies for Scaffold Simplification in Analogue Synthesis
While the rigidity and three-dimensionality of the 2,6-diazaspiro[3.4]octane scaffold are often advantageous, in some cases, simplification of the core structure can lead to analogues with improved properties, such as enhanced synthetic accessibility or better pharmacokinetic profiles. Scaffold simplification is a key strategy in lead optimization.
One approach to simplification is ring-opening of one of the heterocyclic rings. For instance, cleavage of the azetidine or pyrrolidine ring could lead to more flexible, acyclic or monocyclic analogues, which may retain the key pharmacophoric elements while being easier to synthesize.
Structural Analysis and Conformational Considerations
Topological Integration of β-Lactam and γ-Lactam Substructures
A detailed analysis of the chemical structure implied by the name "2,6-Diazaspiro[3.4]octan-8-one" indicates the presence of a γ-lactam within the five-membered ring. The nomenclature specifies a spirocyclic system composed of a four-membered azetidine (B1206935) ring and a five-membered pyrrolidine (B122466) ring, with nitrogen atoms at positions 2 and 6, and a carbonyl group at position 8. This arrangement forms a γ-lactam in the larger ring. However, the structure as named does not inherently contain a β-lactam substructure within the four-membered ring.
Scientific literature available through targeted searches does not provide information on the topological integration of both β-lactam and γ-lactam substructures within the specific molecule this compound. While the synthesis and biological activities of various spiro-β-lactams and spiro-γ-lactams have been explored independently, the specific combination within this particular diazaspiro[3.4]octane framework is not described in the retrieved sources. Computational studies on other spiro-lactams have shown that there are no significant differences in the pharmacophoric features between certain β- and γ-lactam containing molecules, yet this does not guarantee a similar biological profile nih.gov. The β-lactam core is often considered a crucial requirement for certain biological activities, such as those against HIV and Plasmodium nih.gov.
Significance of Spiro Architecture and Molecular Rigidity in Scaffold Design
The spirocyclic nature of this compound is a key feature in modern drug design. Spirocyclic scaffolds are increasingly utilized in medicinal chemistry due to their inherent three-dimensionality and structural novelty nih.gov. This unique architecture offers several advantages in the design of therapeutic agents.
One of the primary benefits of the spiro architecture is the introduction of molecular rigidity. The constrained conformational mobility of spiro compounds can lead to a higher binding affinity and selectivity for their biological targets researchgate.net. This rigidity helps to pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a receptor or enzyme. The spirocyclic core in compounds like 2,6-diazaspiro[3.4]octane derivatives serves as a valuable scaffold for creating molecules with enhanced metabolic stability and conformational rigidity, which are desirable properties in drug discovery .
The three-dimensional character of spiro compounds allows for a more comprehensive exploration of chemical space compared to traditional flat, aromatic structures. This can lead to the development of novel drugs with improved properties. Spirocyclic scaffolds are considered an exceptional tool in drug design, enabling the fine-tuning of a molecule's conformational and physicochemical properties nih.gov. The development of synthetic methods to access these complex structures is crucial for their integration into medicinal chemistry programs nih.gov. For instance, derivatives of the related 2,6-diazaspiro[3.4]octan-7-one have been designed and developed as potent antagonists for the sigma-1 receptor, highlighting the therapeutic potential of this class of spiro compounds nih.gov.
Computational and Theoretical Investigations of 2,6 Diazaspiro 3.4 Octan 8 One Systems
Mechanistic Studies of Synthetic Transformations
Computational methods have provided deep insights into the intricate mechanisms of reactions used to synthesize spirocyclic systems, including the 2,6-diazaspiro[3.4]octan-8-one core.
The Kinugasa reaction, a copper-catalyzed [3+2] cycloaddition of a nitrone and a terminal alkyne, is a key method for the synthesis of β-lactams, which can be precursors to or part of spirocyclic structures like this compound. researchgate.net Detailed kinetic and computational studies have been crucial in refining the understanding of this complex reaction. nih.govnih.gov
Initially, the reaction was thought to proceed through a straightforward cycloaddition. However, recent mechanistic studies, combining experimental data with computational analysis, have revealed a more complex pathway. nih.gov A revised mechanism suggests a cascade involving a (3+2) cycloaddition, followed by a (3+2) cycloreversion to generate a ketene (B1206846) intermediate, and finally a (2+2) cycloaddition to form the β-lactam ring. nih.govnih.gov This new understanding helps to explain the formation of various byproducts and allows for the optimization of reaction conditions to improve the yield of the desired β-lactam product. nih.gov
A two-step sequential process involving a Kinugasa reaction followed by a Conia-ene-type cyclization has been developed for the synthesis of 8-methylene-2,6-diazaspiro[3.4]octane-1,5-diones. nih.govrsc.org This method provides a practical route to these complex spirocyclic structures with high diastereoselectivity and enantioselectivity. nih.gov
Quantum chemical methods, particularly Density Functional Theory (DFT), have been extensively applied to investigate the reaction pathways of the Kinugasa reaction. acs.orgresearchgate.net These calculations have been instrumental in mapping out the potential energy surfaces of the reaction, identifying transition states, and determining the feasibility of different mechanistic proposals.
DFT calculations have confirmed that the Kinugasa reaction can proceed through a mechanism involving two copper ions. acs.orgacs.org The reaction is initiated by the formation of a dicopper-acetylide, which then undergoes a stepwise cycloaddition with the nitrone to form a five-membered ring intermediate. acs.org Subsequent protonation and ring-opening lead to a ketene intermediate, which then cyclizes in a copper-catalyzed step to afford the final β-lactam product. acs.org
These computational studies have also been used to rationalize the stereoselectivity observed in the Kinugasa reaction. By comparing the energy barriers of the transition states leading to different stereoisomers, researchers can predict which product will be favored. acs.org For instance, the preferential formation of the cis-lactam in many Kinugasa reactions has been explained by the lower energy of the corresponding transition state compared to that leading to the trans-lactam. acs.org
The following table summarizes key findings from DFT studies on the Kinugasa reaction mechanism.
| Mechanistic Step | Computational Finding | Reference |
| Initial Cycloaddition | Involves two copper ions to form a dicopper-acetylide intermediate. | acs.orgacs.org |
| Intermediate Formation | A five-membered ring intermediate is formed via stepwise cycloaddition. | acs.org |
| Ring Opening | Protonation of the isoxazoline (B3343090) intermediate leads to a ketene intermediate. | acs.org |
| Final Cyclization | An intramolecular nucleophilic attack of the nitrogen on the ketene, catalyzed by copper, forms the β-lactam ring. | acs.org |
| Revised Mechanism | A cascade of (3+2) cycloaddition, (3+2) cycloreversion, and (2+2) cycloaddition is proposed. | nih.govnih.gov |
In Silico Approaches for Scaffold Optimization and Design
In silico methods are increasingly used in drug discovery to optimize lead compounds and design new molecules with improved biological activity and pharmacokinetic properties. The 2,6-diazaspiro[3.4]octane scaffold has been the subject of such computational studies. nih.govresearchgate.netmdpi.com
The 2,6-diazaspiro[3.4]octane moiety is considered a "privileged structure" as it appears in a variety of biologically active compounds. nih.govmdpi.com Computational techniques such as induced-fit docking and Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations have been employed to understand the structure-activity relationships (SAR) of derivatives containing this scaffold. nih.govmdpi.com These studies help to rationalize the observed biological activities and guide the design of new analogs with enhanced potency and selectivity. For example, in one study, these methods helped to understand why modifications to a lead compound containing the 2,6-diazaspiro[3.4]octane scaffold led to a shift in antibacterial activity from M. tuberculosis to S. aureus by identifying a change in the likely biological target. nih.govmdpi.com
Molecular modeling has also been used to evaluate 2,6-diazaspiro[3.4]octane derivatives as bioisosteres for other cyclic systems, such as piperazine (B1678402), in the design of PARP inhibitors. nih.gov These in silico studies can predict binding energies and help to identify promising candidates for synthesis and further biological evaluation. nih.gov
The table below provides an overview of some in silico techniques and their application in the optimization of scaffolds like 2,6-diazaspiro[3.4]octane.
| In Silico Technique | Application | Example | Reference |
| Induced-Fit Docking | Predicts the binding mode of a ligand to its target protein, allowing for conformational changes in the protein. | Rationalizing structure-activity relationships of antibacterial 2,6-diazaspiro[3.4]octane derivatives. | nih.govmdpi.com |
| MM-GBSA | Calculates the binding free energy of a ligand to a protein, helping to rank compounds by their predicted affinity. | Determining the likely biotarget of nitrofuran-tagged diazaspirooctanes. | nih.govmdpi.com |
| Molecular Modeling | Evaluates the potential of a scaffold as a bioisosteric replacement for another chemical group. | Examining diazaspiro cores as piperazine bioisosteres in PARP inhibitors. | nih.gov |
| Scaffold Hopping | Identifies novel chemical scaffolds that can mimic the biological activity of a known active compound. | Discovering new classes of antibiotics and inhibitors. | researchgate.net |
Role As a Versatile Building Block in Complex Chemical Synthesis
Construction of Diverse Heterocyclic Systems
The 2,6-diazaspiro[3.4]octane core serves as an excellent starting point for the synthesis of a wide array of more complex heterocyclic systems. Its inherent structure can be elaborated upon by attaching various other cyclic and acyclic moieties, often leading to compounds with significant biological activity.
Researchers have successfully utilized a readily available 2,6-diazaspiro[3.4]octane building block to synthesize a series of nitrofuran carboxamides bearing diverse molecular peripheries, including various azole substituents. nih.govmdpi.com This diversity-oriented synthesis approach led to the identification of a potent antitubercular agent, demonstrating the scaffold's utility in generating novel heterocyclic drug candidates. nih.govmdpi.com The synthesis often involves coupling the spiro-core with other heterocyclic fragments, such as 5-nitro-2-furoic acid, to produce the final complex molecules. nih.gov
The significance of the 2,6-diazaspiro[3.4]octane motif in drug discovery is highlighted by its incorporation into various biologically active compounds. mdpi.com The ability to functionalize the core has prompted the synthesis of diverse derivatives containing a range of peripheral groups, including different azoles. mdpi.com For example, a key intermediate, 2-tert-butyl 6-benzyl-8-(4-methyl-4H-1,2,4-triazol-3-yl)-2,6-diazaspiro[3.4]octane-2-carboxylate, was synthesized by reacting the spirocyclic core with hydrazine, followed by treatment with methyl isothiocyanate to construct the triazole ring. nih.govmdpi.com This demonstrates a pathway from the basic spiro-octane structure to more complex, multi-heterocyclic systems.
Table 1: Examples of Heterocyclic Systems Derived from 2,6-Diazaspiro[3.4]octane
| Base Scaffold | Attached Heterocycle(s) | Resulting Compound Class | Research Focus | Reference(s) |
|---|---|---|---|---|
| 2,6-Diazaspiro[3.4]octane | 5-Nitrofuran | Nitrofuran Carboxamides | Antitubercular Activity | nih.gov, mdpi.com |
| 2,6-Diazaspiro[3.4]octane | 1,2,4-Triazole | Triazolyl-diazaspirooctanes | Antitubercular Activity | nih.gov, mdpi.com |
Utility in the Assembly of Compound Libraries for Chemical Exploration
The modular nature of the 2,6-diazaspiro[3.4]octane scaffold makes it an ideal component for the construction of compound libraries for high-throughput screening and chemical biology. crysdotllc.com Its two nitrogen atoms provide convenient handles for combinatorial derivatization, allowing for the rapid generation of a multitude of analogues.
A prime example is the creation of a small library of twelve nitrofuran carboxamide compounds based on the 2,6-diazaspiro[3.4]octane core. nih.govmdpi.com This library was designed to explore diverse molecular peripheries and assess their impact on antitubercular activity against Mycobacterium tuberculosis. nih.govmdpi.com The successful identification of a highly potent lead compound from this small set underscores the efficiency of using this scaffold in diversity-oriented synthesis for drug discovery. nih.govmdpi.com
More advanced applications include the incorporation of the 2,6-diazaspiro[3.4]octane linker into a covalent DNA-encoded library (DEL). acs.org In a large-scale screening effort to identify novel inhibitors of the KRASG12C oncoprotein, a library of approximately 16 million compounds was synthesized. acs.org Analysis of the screening hits revealed that the 2,6-diazaspiro[3.4]octane linker was one of the most frequently identified fragments, present in 13% of the replicate hits. acs.org This highlights the scaffold's compatibility with modern, large-scale library synthesis and screening technologies and its ability to form the basis of potent and selective inhibitors. acs.org The use of such building blocks is crucial for exploring vast chemical space and discovering new therapeutic agents. crysdotllc.com
Table 2: Application of 2,6-Diazaspiro[3.4]octane in Compound Libraries
| Library Type | Scaffold/Linker | Number of Compounds | Purpose of Library | Reference(s) |
|---|---|---|---|---|
| Focused Library | 2,6-Diazaspiro[3.4]octane Core | 12 | Discovery of antitubercular agents | nih.gov, mdpi.com |
Intermediate in the Synthesis of Advanced Spirocyclic Compounds
Beyond its direct use in library synthesis, 2,6-diazaspiro[3.4]octan-8-one and its derivatives are critical intermediates for accessing more complex spirocyclic architectures. A significant challenge in utilizing such scaffolds is the ability to selectively modify them. To this end, an efficient synthesis of orthogonally protected 2,6-diazaspiro[3.4]octane analogues has been developed. sorbonne-universite.frresearchgate.net This strategy allows for the selective deprotection and subsequent functionalization of the two nitrogen atoms, providing a modular and versatile entry point for medicinal chemistry programs. sorbonne-universite.frresearchgate.net
The synthesis of these advanced intermediates often involves multiple steps, starting from simpler precursors. For instance, the synthesis of 6-benzyl-2,6-diazaspiro[3.4]octane oxalate (B1200264) has been reported as a substitute for piperazine (B1678402) in drug discovery projects. researchgate.net The development of such synthetic routes is crucial for making these valuable building blocks more accessible for research. sorbonne-universite.frresearchgate.net
The use of the 2,6-diazaspiro[3.4]octane scaffold as a foundational element is evident in the synthesis of highly substituted and biologically active molecules. One such complex molecule, 6-(methylsulfonyl)-8-(4-methyl-4H-1,2,4-triazol-3-yl)-2-(5-nitro-2-furoyl)-2,6-diazaspiro[3.4]octane, was identified as a lead compound with potent activity against multiresistant strains of M. tuberculosis. researchgate.netresearchgate.net The synthesis of this compound relies on the step-wise elaboration of the 2,6-diazaspiro[3.4]octane core, demonstrating its role as a central intermediate in the construction of advanced spirocyclic compounds with high therapeutic potential. nih.govresearchgate.net
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2,6-Diazaspiro[3.4]octane |
| 5-Nitro-2-furoic acid |
| 2-tert-Butyl 6-benzyl-8-(4-methyl-4H-1,2,4-triazol-3-yl)-2,6-diazaspiro[3.4]octane-2-carboxylate |
| Hydrazine |
| Methyl isothiocyanate |
| 6-Benzyl-2,6-diazaspiro[3.4]octane oxalate |
| Piperazine |
| 6-(Methylsulfonyl)-8-(4-methyl-4H-1,2,4-triazol-3-yl)-2-(5-nitro-2-furoyl)-2,6-diazaspiro[3.4]octane |
| KRASG12C |
| 2,7-Diazaspiro[3.5]nonane |
| Difluoro-2,7-diazaspiro[3.5]nonane |
Q & A
Q. How is the structural integrity of this compound confirmed during synthesis?
- Methodological Answer : Characterization relies on NMR (¹H, ¹³C, and 2D experiments) to verify spirocyclic geometry and rule out regioisomers. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves absolute stereochemistry in derivatives . For example, in antitubercular leads, crystallography validated the spiro[3.4]octane core's rigidity .
Q. What biological activities are associated with this compound derivatives?
- Methodological Answer : The core structure is a privileged scaffold in drug discovery. Derivatives show antitubercular activity (e.g., nitrofuran-containing analogs with MIC values <1 µM against M. tuberculosis ) and neuropsychiatric potential (e.g., vasopressin antagonists for treating anxiety disorders ). Activity is often assessed via in vitro enzyme inhibition assays followed by in vivo efficacy studies in disease models.
Advanced Research Questions
Q. How can synthetic efficiency be improved for this compound derivatives with complex substituents?
- Methodological Answer : Late-stage functionalization via transition-metal catalysis (e.g., Buchwald-Hartwig amination) or photoredox chemistry can introduce diversity without compromising the spirocyclic core . For instance, Selvita’s work highlights the use of orthogonal protecting groups to enable selective derivatization at the 2- or 6-position . Parallel synthesis and high-throughput screening (HTS) are recommended for rapid SAR exploration.
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies often arise from differences in stereochemical purity or solubility of analogs. For example, tert-butyl-protected derivatives may exhibit altered pharmacokinetics due to lipophilicity . Rigorous analytical QC (e.g., chiral HPLC) and standardized assays (e.g., uniform ATP concentrations in kinase assays) are critical. Meta-analyses of structural data (e.g., PDB entries for target-ligand complexes) can clarify binding modes .
Q. What strategies are used to enhance the metabolic stability of this compound-based compounds?
- Methodological Answer : Structural modifications include introducing electron-withdrawing groups (e.g., fluorine) to reduce CYP450-mediated oxidation or replacing labile moieties (e.g., esters with amides). For example, oxalate salts of 2,6-Diazaspiro[3.4]octan-7-one improve solubility and stability in preclinical models . In vitro microsomal stability assays and metabolite identification (via LC-MS/MS) guide iterative optimization.
Q. How is computational chemistry applied to design this compound derivatives?
- Methodological Answer : Docking studies (e.g., AutoDock Vina) predict binding poses to targets like kinases or GPCRs, while molecular dynamics simulations assess conformational flexibility . Selvita’s AI-driven platforms integrate fragment-based screening to prioritize analogs with optimal steric and electronic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
